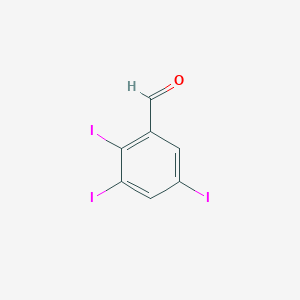![molecular formula C9H8FN3O B1442852 [1-(2-氟苯基)-1H-1,2,3-三唑-4-基]甲醇 CAS No. 1247781-30-1](/img/structure/B1442852.png)
[1-(2-氟苯基)-1H-1,2,3-三唑-4-基]甲醇
描述
[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of a fluorophenyl group enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
科学研究应用
[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
作用机制
Target of Action
Compounds with similar structures have been known to target various receptors and enzymes
Mode of Action
The mode of action of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other compounds with similar structures. These interactions could involve binding to the target, causing conformational changes, and altering the target’s activity .
Biochemical Pathways
The biochemical pathways affected by [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol are not well-studied. Based on the structure of the compound, it may be involved in pathways related to the targets it interacts with. The downstream effects of these interactions could include changes in cellular signaling, gene expression, or metabolic processes .
Pharmacokinetics
Its metabolism could involve various enzymes and could result in the formation of active or inactive metabolites .
Result of Action
The molecular and cellular effects of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol’s action are not well-understood. These effects would depend on the compound’s targets and the biochemical pathways it affects. Potential effects could include changes in cellular function, alterations in signal transduction, or induction of cell death .
Action Environment
The action, efficacy, and stability of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the following steps:
- Preparation of 2-fluorophenyl azide.
- Reaction of 2-fluorophenyl azide with propargyl alcohol in the presence of a copper(I) catalyst.
- Purification of the resulting [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
Industrial Production Methods
In an industrial setting, the production of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
化学反应分析
Types of Reactions
[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone.
Reduction: Formation of [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methane.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- **1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
Compared to its analogs, [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits unique properties due to the presence of the fluorine atom. The fluorine atom increases the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate.
属性
IUPAC Name |
[1-(2-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOMUWVPHSSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)





![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)




